molecular formula C11H14Br2 B14445192 1-Tert-butyl-4-(dibromomethyl)benzene CAS No. 75966-32-4

1-Tert-butyl-4-(dibromomethyl)benzene

Cat. No.: B14445192
CAS No.: 75966-32-4
M. Wt: 306.04 g/mol
InChI Key: OUOHINWZCBGQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-(dibromomethyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a dibromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(dibromomethyl)benzene can be synthesized through a multi-step process involving the bromination of 1-tert-butyl-4-methylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(dibromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of carboxylic acids or aldehydes.

    Reduction: Formation of methyl or methylene derivatives.

Scientific Research Applications

1-Tert-butyl-4-(dibromomethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(dibromomethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The dibromomethyl group can undergo substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but with a single bromine atom.

    4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of the dibromomethyl group.

    4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of the dibromomethyl group.

Uniqueness: 1-Tert-butyl-4-(dibromomethyl)benzene is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and chemical properties. The combination of the tert-butyl and dibromomethyl groups makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

75966-32-4

Molecular Formula

C11H14Br2

Molecular Weight

306.04 g/mol

IUPAC Name

1-tert-butyl-4-(dibromomethyl)benzene

InChI

InChI=1S/C11H14Br2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3

InChI Key

OUOHINWZCBGQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.